molecular formula C12H8N4O7S B11017163 Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate

Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate

Cat. No.: B11017163
M. Wt: 352.28 g/mol
InChI Key: AEINKMQGMPJAIG-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate is a complex organic compound featuring a benzoate ester linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate to introduce nitro groups, followed by the formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing reagents . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include nitric acid for nitration, sulfur and nitrogen-containing compounds for thiazole formation, and hydrogen gas with a catalyst for reduction reactions. Reaction conditions vary but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic or thiazole rings .

Scientific Research Applications

Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. The nitro groups and thiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various effects such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate is unique due to the combination of the benzoate ester and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H8N4O7S

Molecular Weight

352.28 g/mol

IUPAC Name

methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate

InChI

InChI=1S/C12H8N4O7S/c1-23-11(18)7-2-6(3-8(4-7)15(19)20)10(17)14-12-13-5-9(24-12)16(21)22/h2-5H,1H3,(H,13,14,17)

InChI Key

AEINKMQGMPJAIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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